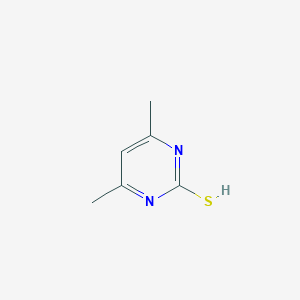

4,6-dimethylpyrimidine-2-thiol

Descripción

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of chemical and biological sciences. nih.gov Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.govbohrium.com This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry. bohrium.comresearchgate.net The structural versatility of the pyrimidine ring allows for extensive modifications, leading to a vast library of compounds with a wide spectrum of pharmacological activities. bohrium.comresearchgate.net Consequently, pyrimidine derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govbohrium.comresearchgate.netnih.gov Beyond medicine, pyrimidine-containing compounds also find applications in agriculture as herbicides and insecticides. lpnu.uabenthamdirect.com

Overview of Research Trajectories for 4,6-Dimethylpyrimidine-2-thiol

Research concerning this compound has primarily focused on its synthesis, chemical reactivity, and its potential applications stemming from the inherent properties of the pyrimidine and thiol functionalities. Key areas of investigation include its use as a versatile intermediate in the synthesis of more complex molecules for medicinal and agricultural purposes. ontosight.aicymitquimica.com Additionally, its tautomeric behavior and the reactivity of its thiol group have been the subject of fundamental chemical studies. The potential for this compound and its derivatives to act as corrosion inhibitors and to exhibit biological activities such as plant growth stimulation has also driven research efforts. researchgate.neteurekaselect.combenthamdirect.comingentaconnect.com

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethylpyrimidine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFAYWADRVMWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile

The fundamental chemical and physical properties of 4,6-dimethylpyrimidine-2-thiol are summarized below.

| Property | Value |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidine-2-thione nih.gov |

| CAS Registry Number | 22325-27-5 nist.gov |

| Molecular Formula | C₆H₈N₂S qcchemical.com |

| Molecular Weight | 140.21 g/mol ontosight.ainih.gov |

| Appearance | White to yellow crystalline solid or powder ontosight.aitcichemicals.com |

| Melting Point | 213-217 °C chemsynthesis.comchembk.com |

| Boiling Point | 212.9 ± 23.0 °C (Predicted) chembk.comchemicalbook.com |

| Density | 1.160 (estimate) chembk.com |

Synthesis and Manufacturing

The primary laboratory-scale synthesis of 4,6-dimethylpyrimidine-2-thiol involves the reaction of 4,6-dimethylpyrimidine (B31164) with phosphorus pentasulfide, followed by treatment with sodium hydroxide. ontosight.ai Another common method is the condensation of acetylacetone (B45752) with thiourea. For industrial-scale production, considerations would include process optimization to maximize yield and minimize waste, as well as the sourcing and handling of starting materials. The compound is also commercially available from various chemical suppliers.

Computational and Theoretical Investigations of 4,6 Dimethylpyrimidine 2 Thiol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of 4,6-dimethylpyrimidine-2-thiol. These methods allow for the detailed analysis of its electronic structure and the prediction of its spectroscopic characteristics.

Density Functional Theory (DFT) has been widely applied to investigate the molecular and electronic structure of this compound. DFT calculations are instrumental in elucidating the tautomeric forms of the molecule, where it can exist in either a thiol or a thione form. Experimental studies have shown the existence of a thiol-thione tautomeric equilibrium, with the thione structure being dominant in polar solvents like methanol (B129727) and DMSO-d6, while the thiol form is more prevalent in nonpolar media such as cyclohexane. acs.org DFT calculations have successfully supported these experimental findings by predicting vibrational spectra and chemical shifts. acs.org

For instance, DFT has been used to describe the vibrational and electronic spectra, as well as the ¹H and ¹³C chemical shifts of this compound. acs.org One notable prediction from DFT calculations was a band at 2706 cm⁻¹, which is associated with the stretching vibration of the -SH group. acs.org This particular band was not observed in experimental spectra because it was obscured by the symmetric and antisymmetric vibration modes of the methyl groups. acs.org

Furthermore, DFT has been employed to study the structural parameters of metal complexes incorporating this compound. In studies of copper(I) and silver(I) mixed-ligand complexes, DFT calculations have provided detailed geometrical parameters of the coordinated thione. researchgate.net These computational analyses are crucial for understanding the coordination environment and the electronic impact of the ligand on the metal center. researchgate.net

Table 1: Selected DFT Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|

| -SH Stretching | 2706 | acs.org |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the excited-state properties and electronic transitions of molecules, making it ideal for studying the photophysical characteristics of this compound and its complexes.

TD-DFT calculations have been utilized to analyze the electronic absorption spectra of copper(I) halide complexes containing 4,6-dimethylpyrimidine-2(1H)-thione. These calculations revealed that the electronic absorption spectra of these complexes display two broad bands in the regions of 275–290 nm and 380–398 nm. semanticscholar.org The nature of these transitions was assigned as having mixed metal-to-ligand/ligand-to-ligand charge transfer (MLL'CT) and intraligand (IL) character. semanticscholar.org

In another study involving dinuclear platinum(II) complexes with bridged 4,6-dimethylpyrimidine-2(1H)-thiolate ligands, quasi-relativistic and relativistic DFT calculations were performed to understand the significant metal-metal interactions observed in the crystal structure. researchgate.net These calculations, combined with topological analysis of the electron density, provided insights into the intense red luminescence exhibited by these complexes. researchgate.net

Furthermore, TD-DFT has been applied to predict the emission spectra of copper(I) and silver(I) complexes with 4,6-dimethylpyrimidine-2-thione. researchgate.net For instance, in the case of a copper(I) complex, [Cu(PPh₃)₃(dmpymtH)]BF₄, which shows emission in the solid state, TD-DFT calculations help in understanding the nature of the emissive state. researchgate.net The simulated emission spectra, both in the gas phase and in solution, can predict additional emission bands that may not be easily observed experimentally. semanticscholar.org

Table 2: TD-DFT Calculated Electronic Absorption Bands for Copper(I) Halide Complexes with 4,6-dimethylpyrimidine-2(1H)-thione

| Complex Type | Calculated Absorption Band 1 (nm) | Calculated Absorption Band 2 (nm) | Assignment | Reference |

|---|---|---|---|---|

| Copper(I) Halide with dmpymtH | 275–290 | 380–398 | MLL'CT/IL | semanticscholar.org |

Molecular Modeling for Mechanistic Understanding

Molecular modeling techniques are crucial for simulating and understanding the mechanisms of chemical processes at a molecular level. For this compound, these methods have been applied to study its interactions with surfaces and to predict its reactivity.

The study of the adsorption of pyrimidine-based thiols on metal surfaces is important for applications in areas such as corrosion inhibition and surface functionalization. While specific studies on the adsorption mechanism of this compound are not extensively detailed in the provided results, related research on substituted pyrimidinethiols offers valuable insights.

For example, electrochemical scanning tunneling microscopy (EC-STM) has been used to study the potential-controlled adsorption of substituted pyrimidinethiol on a Au(111) surface. a2bchem.com Such studies provide a molecular-level understanding of how these molecules orient and order themselves on a surface. Quantum chemical calculations are often used in conjunction with experimental data to investigate the adsorption mechanism. These calculations can determine how pyrimidine (B1678525) derivatives adsorb onto a steel surface through donor-acceptor interactions between the π-electrons of the pyrimidine ring and the vacant d-orbitals of iron atoms. sdit.ac.in This theoretical approach is vital for understanding the inhibitive properties of these compounds against corrosion. sdit.ac.inijcsi.pro

Computational data, particularly from DFT, is highly effective in predicting the relationship between the structure of a molecule and its chemical reactivity. For this compound and its derivatives, these predictions are valuable in designing new compounds with specific properties.

Furthermore, DFT calculations can predict how modifications to the chemical structure of pyrimidine derivatives will affect their biological or chemical activity. bibliotekanauki.pl By analyzing parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO), atomic charges, and electrostatic potential maps, researchers can gain insights into the reactive sites of the molecule and predict its behavior in chemical reactions.

Applications of 4,6 Dimethylpyrimidine 2 Thiol in Advanced Materials Science

The distinct chemical architecture of 4,6-dimethylpyrimidine-2-thiol, featuring a reactive thiol group and a stable pyrimidine (B1678525) ring, makes it a valuable compound in the field of advanced materials science. Its ability to act as a ligand, a building block, and a functional additive allows for its integration into a variety of materials, imparting unique and desirable properties. Researchers have leveraged this compound to create functional polymers, specialty chemicals, and sensitive sensor devices.

Exploration of Biological Activities of 4,6 Dimethylpyrimidine 2 Thiol Derivatives

Antimicrobial Potential of S-Substituted Pyrimidine (B1678525) Derivatives

Derivatives of 4,6-dimethylpyrimidine-2-thiol have been a subject of interest for their potential as antimicrobial agents. The introduction of different substituents at the sulfur atom has led to the development of compounds with varying degrees of efficacy against a spectrum of pathogenic microbes.

Benzoylation of this compound hydrochloride and subsequent sulfoxidation have produced a series of pyrimidine benzothioate and pyrimidine sulfonyl methanone (B1245722) derivatives. nih.gov Biological screenings of these compounds have revealed notable antimicrobial properties. For instance, the parent compound, this compound hydrochloride (referred to as compound 1 in a study), and one of its sulfonyl methanone derivatives (compound 6 ) demonstrated significant potency against the Gram-positive bacteria Staphylococcus epidermidis and Staphylococcus haemolyticus. nih.gov In contrast, some sulfonothioate derivatives, such as compound 11 , showed distinct insensitivity. nih.gov

The antimicrobial potential of these derivatives was evaluated against several human pathogenic bacterial and fungal strains. The tested Gram-negative bacteria included Escherichia coli (EIEC and ATTC strains), Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The Gram-positive strains included Staphylococcus epidermidis, Staphylococcus haemolyticus, Methicillin-resistant Staphylococcus aureus (MRSA), and Proteus vulgaris. nih.gov The antifungal activity was tested against Candida albicans. nih.gov

Further studies have shown that other S-substituted pyrimidine derivatives also exhibit antimicrobial activities. For example, some 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol/amine derivatives have been synthesized and tested. nih.gov Compounds with electron-withdrawing groups, such as chloro and bromo substituents, on the benzylidene portion showed improved activity against S. aureus, E. coli, B. subtilis, C. albicans, and A. niger. nih.gov

Below is a data table summarizing the antimicrobial activity of selected this compound derivatives.

| Compound | Target Microorganism | Activity Level |

| 1 (Parent Compound) | Staphylococcus epidermidis | Significant |

| 1 (Parent Compound) | Staphylococcus haemolyticus | Significant |

| 6 (Sulfonyl Methanone Derivative) | Staphylococcus epidermidis | Significant |

| 6 (Sulfonyl Methanone Derivative) | Staphylococcus haemolyticus | Significant |

| 11 (Sulfonothioate Derivative) | Various bacteria | Insensitive |

| 2, 5, 12 (Cl-substituted) | S. aureus, E. coli, B. subtilis, C. albicans | Improved |

| 11 (Br-substituted) | A. niger | Improved |

Antioxidant Properties of this compound Derivatives

The antioxidant potential of this compound derivatives has been investigated through various in vitro assays, highlighting their capacity to mitigate oxidative stress. A study involving pyrimidine benzothioate and sulfonyl methanone derivatives assessed their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). nih.gov

The results indicated that certain derivatives possess robust antioxidant activity. Specifically, a sulfonothioate derivative (compound 12 ) and a sulfonyl methanone derivative (compound 6 ) were identified as potent antioxidants, efficiently scavenging the DPPH• radical. nih.gov This activity underscores their potential for applications where the mitigation of oxidative stress is beneficial. nih.gov The study revealed that while the parent compound itself has certain biological activities, chemical modifications can lead to derivatives with enhanced or diminished properties. nih.gov

The table below presents the antioxidant activity of key derivatives.

| Compound | Assay | Antioxidant Activity |

| 12 (Sulfonothioate Derivative) | DPPH• Scavenging | Robust |

| 6 (Sulfonyl Methanone Derivative) | DPPH• Scavenging | Robust |

Antitumor Activities Exhibited by Derivatives

The exploration of this compound derivatives has extended to their potential as antitumor agents. Research has shown that specific structural modifications can impart significant cytotoxic effects against cancer cell lines.

In a study evaluating a series of synthesized derivatives, compounds 10 and 12 (sulfonothioates) displayed promising anti-tumor effects. nih.gov Notably, compound 12 demonstrated superior efficacy against the MCF-7 breast cancer cell line when compared to compound 10 . nih.gov This highlights the influence of specific substitutions on the pyrimidine scaffold in determining the degree of antitumor activity. The findings suggest that the intricate relationship between the chemical structure of these derivatives and their biological properties is a critical area for further investigation in the quest for novel cancer therapies. nih.gov

The antitumor activities of these derivatives are summarized in the table below.

| Compound | Cancer Cell Line | Antitumor Efficacy |

| 10 (Sulfonothioate Derivative) | MCF-7 | Promising |

| 12 (Sulfonothioate Derivative) | MCF-7 | Superior |

Plant Growth-Stimulating Effects of Novel Derivatives

A novel application for S-substituted derivatives of this compound has been discovered in the field of agriculture, specifically as plant growth stimulators. A series of new S-substituted derivatives, including bicyclic and tricyclic heterosystems that combine azine and pyrazole (B372694) cycles, were synthesized from this compound hydrochloride. researchgate.net

Preliminary biological screening of these synthesized compounds revealed a pronounced plant growth-stimulating activity. researchgate.net This property was identified as a new characteristic for these particular heterosystems, indicating a promising avenue for the development of new plant growth regulators. researchgate.net The effectiveness of these compounds suggests their potential for further development and eventual use in agricultural applications to enhance crop growth and yield. researchgate.net The study highlights the prospect of using these synthesized systems to search for new and effective plant growth stimulators. researchgate.net

The table below details the growth-stimulating activity of some of the synthesized compounds compared to a standard plant growth hormone, heteroauxin.

| Compound Number | Growth Stimulant Activity (%) (Compared to heteroauxin) |

| 2 | 115 |

| 3 | 120 |

| 4 | 110 |

| 5 | 125 |

| 6 | 130 |

| 7 | 118 |

| 8 | 122 |

| 9 | 128 |

| 10 | 112 |

| 11 | 135 |

| 12 | 140 |

Structure-Activity Relationship (SAR) Studies of Derivatized Systems

The biological activities of this compound derivatives are intrinsically linked to their chemical structures. Structure-Activity Relationship (SAR) studies help to elucidate how different functional groups and structural modifications influence their antimicrobial, antioxidant, and antitumor properties.

In the context of antimicrobial activity, it has been observed that the introduction of electron-withdrawing groups, such as chloro (-Cl) and bromo (-Br), to the phenyl ring of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol/amine derivatives enhances their potency. nih.gov For example, derivatives with a chloro group showed improved activity against S. aureus, E. coli, B. subtilis, and C. albicans. nih.gov A bromo-substituted derivative demonstrated enhanced antifungal activity against A. niger. nih.gov

For the broader range of biological activities, including antimicrobial, antioxidant, and antitumor effects, studies on benzothioates, sulfonyl methanones, and sulfonothioates derived from this compound have shown that modifications often lead to changes in bioactivity compared to the parent compound. nih.gov While some modifications result in diminished activity, others, such as those leading to compounds 6 and 12 , have resulted in robust antioxidant and significant antimicrobial or antitumor effects. nih.gov These findings provide valuable insights for the rational design of new derivatives with targeted biological activities, guiding future drug discovery and development efforts. nih.gov

Advanced Analytical Methodologies Utilizing 4,6 Dimethylpyrimidine 2 Thiol

Reagent in Analytical Chemistry for Metal Ion Detection and Quantification

4,6-Dimethylpyrimidine-2-thiol serves as a significant reagent in analytical chemistry, primarily due to the presence of the thiol (-SH) group, which exhibits a strong affinity for various metal ions. This characteristic allows the compound to act as a chelating agent or ligand, forming stable complexes with metals. The formation of these metal complexes often results in observable changes in physical properties, such as color or fluorescence, which can be harnessed for both qualitative detection and quantitative analysis.

The principle behind its use as a chemosensor involves the coordination of the metal ion with the nitrogen and sulfur atoms within the molecule. mdpi.com This interaction can lead to a ligand-to-metal charge-transfer (LMCT), which alters the electronic absorption spectrum of the compound, causing a visible color change. mdpi.comsemanticscholar.org Such colorimetric sensors are advantageous because they can enable rapid, real-time detection of heavy metals, which is crucial for environmental monitoring and public health. unicam.it

Research into thiol-containing ligands has demonstrated their effectiveness in detecting a range of heavy metal ions. The soft sulfur donor in the thiol group has a particularly high affinity for soft metal ions like Mercury(II) (Hg²⁺). nih.gov Studies on similar Schiff base ligands containing thiol groups have shown successful colorimetric detection of ions such as Chromium(III) (Cr³⁺), Iron(II) (Fe²⁺), Iron(III) (Fe³⁺), and Mercury(II) (Hg²⁺). mdpi.comsemanticscholar.org The binding stoichiometry, often determined by methods like Job's plot, typically shows a 1:2 or 2:1 ligand-to-metal ratio. mdpi.comnih.gov Specifically, a complex of 4,6-dimethylpyrimidine-2-thiolate with Tin(IV) (Sn(IV)) has been synthesized and characterized, confirming its capability to coordinate with metal ions in a distorted tetrahedral geometry. nih.gov

The table below summarizes the application of thiol-containing pyrimidine (B1678525) and similar Schiff base derivatives in metal ion detection.

| Metal Ion | Analytical Method | Principle of Detection |

| Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺ | Colorimetric Sensing | Formation of a colored metal-ligand complex observed by the naked eye and UV-Vis spectroscopy. mdpi.comsemanticscholar.org |

| Hg²⁺ | Fluorescence Sensing | Fluorescence enhancement upon coordination with the metal ion. nih.gov |

| Sn(IV) | Complexometric Analysis | Formation of a stable, characterizable complex with the thiol ligand. nih.gov |

| Cd²⁺, Cu²⁺, Mn²⁺, Ni²⁺, Zn²⁺ | Colorimetric Sensing | Use of thiol-functionalized silver nanoparticles where metal ions induce aggregation and a color change. unicam.it |

Spectroscopic Methods for Structural Confirmation and Purity Assessment in Synthetic Pathways

Spectroscopic techniques are indispensable for verifying the molecular structure of newly synthesized this compound and for assessing its purity. A combination of methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular framework.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals that confirm the presence of different types of protons. For instance, a singlet corresponding to six protons confirms the two equivalent methyl (CH₃) groups attached to the pyrimidine ring. Another singlet indicates the proton on the pyrimidine ring, and a broader signal can be attributed to the N-H proton of the thiol tautomer. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Signals can be assigned to the methyl carbons, the distinct carbons of the pyrimidine ring, and the carbon atom of the C=S (thione) or C-S (thiol) group. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key vibrational bands for this compound would include C-H stretching from the methyl groups and the aromatic ring, C=N and C=C stretching vibrations from the pyrimidine ring, and vibrations associated with the thioamide group, which can exist in thiol-thione tautomerism. The presence of a band around 2550 cm⁻¹ would indicate S-H stretching (thiol form), while a strong C=S stretching band around 1100-1200 cm⁻¹ would suggest the thione form is present, at least in the solid state. ijera.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of C₆H₈N₂S (140.21 g/mol ). chemsynthesis.com Fragmentation patterns observed in the spectrum can further support the proposed structure.

Purity Assessment: In synthetic pathways, these spectroscopic methods are crucial for assessing the purity of the product. The absence of extraneous peaks in the NMR spectra indicates the absence of proton- or carbon-containing impurities. Similarly, a clean IR spectrum free from unexpected vibrational bands (e.g., from solvents or starting materials) and a mass spectrum showing the correct molecular ion without significant other masses confirm the high purity of the synthesized this compound.

The following table presents characteristic spectroscopic data for this compound.

| Spectroscopic Technique | Observation | Interpretation |

| ¹H NMR | δ ≈ 2.40 ppm (singlet, 6H) | Two equivalent -CH₃ groups on the pyrimidine ring. researchgate.net |

| δ ≈ 6.80 ppm (singlet, 1H) | C-H proton on the pyrimidine ring. researchgate.net | |

| δ ≈ 9.80 ppm (singlet, 1H) | N-H proton (indicative of thione tautomer). researchgate.net | |

| ¹³C NMR | δ ≈ 21 ppm | Methyl group carbons (-CH₃). nih.gov |

| δ ≈ 110-165 ppm | Carbons of the pyrimidine ring. nih.gov | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Corresponds to the molecular weight of C₆H₈N₂S (140.21 m/z). chemsynthesis.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethylpyrimidine-2-thiol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of this compound are synthesized via nucleophilic substitution or condensation reactions. For example, ethyl [(4,6-dimethylpyrimidin-2-yl)thio]acetate derivatives are prepared by refluxing this compound with ethyl chloroacetate in dry acetone using anhydrous K₂CO₃ as a base . Alternative methods include reacting bis(2-chloroethyl)ammonium hydrochloride with this compound in ethanol under alkaline conditions . Optimization involves adjusting reaction time (e.g., 13 hours for esterification ), stoichiometry, and solvent polarity.

Q. How can the purity and structure of synthesized this compound derivatives be verified?

- Methodological Answer : Purity is confirmed via elemental analysis, while structural characterization employs IR (to identify thiol or thione groups), ¹H-NMR (to confirm substitution patterns), and mass spectrometry (for molecular ion peaks). For example, IR spectra of Michael adducts show O–H stretching (~3400 cm⁻¹) and C=S absorption (~1250 cm⁻¹) . Single-crystal X-ray diffraction (using SHELX software ) resolves complex structures, such as zwitterionic Cd(II) complexes .

Q. What experimental setups are used for electrochemical studies involving this compound?

- Methodological Answer : Cyclic voltammetry (CV) and controlled potential coulometry in undivided cells are standard. For catechol oxidation studies, a typical setup includes a carbon anode, Ag/AgCl reference electrode, and sodium acetate buffer (pH 7.2). Pre-electrolysis at 0.40 V precedes the addition of catechol and nucleophile (e.g., this compound) . Current decay (>95%) indicates reaction completion, followed by product isolation via precipitation and washing .

Advanced Research Questions

Q. How does this compound participate in Michael addition reactions during electrochemical oxidation of catechols?

- Methodological Answer : Anodically generated o-quinones undergo nucleophilic attack by the thiol group of this compound, forming bis-thioether adducts (e.g., 4,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,2-diol). CV data show irreversible oxidation peaks for catechols (~0.5 V vs. Ag/AgCl) and subsequent shifts upon adduct formation . Controlled potential electrolysis at 0.40 V in aqueous buffer ensures regioselective coupling, yielding products with >90% purity .

Q. What strategies resolve contradictions in reaction mechanisms when this compound interacts with diverse electrophiles?

- Methodological Answer : Mechanistic ambiguities (e.g., competing nucleophilic sites) are addressed via isotopic labeling, kinetic studies, and computational modeling. For example, sulfur’s nucleophilicity dominates over nitrogen in reactions with α,β-unsaturated carbonyls, confirmed by DFT calculations . Contrasting outcomes (e.g., thioether vs. disulfide formation) are controlled by pH, solvent polarity, and oxidizing agents .

Q. How are metal complexes of this compound synthesized and characterized for crystallochromic behavior?

- Methodological Answer : Trinuclear Cd(II) complexes are prepared in aqueous solutions at pH 6 using cadmium acetate and this compound. Zwitterionic behavior is confirmed by pH-dependent conductance measurements in methanol. X-ray crystallography (space group P2₁/c) reveals Cl/S-bridged structures with distinct Cd coordination geometries . Spectrophotometric and quantum chemical analyses (e.g., TD-DFT) correlate crystallochromic shifts with ligand-to-metal charge transfer .

Q. What methodologies evaluate the biological activity of this compound derivatives?

- Methodological Answer : Anticancer activity is assessed via MTT assays on cancer cell lines (e.g., HeLa), while antioxidant potential is measured using DPPH radical scavenging. Hybrid molecules (e.g., ethyl thioacetate derivatives) are screened for IC₅₀ values, with structural modifications (e.g., chloro substituents) enhancing bioactivity . Dose-response curves and comparative studies with control compounds (e.g., cisplatin) validate efficacy .

Methodological Notes

- Contradictions : Discrepancies in reaction yields (e.g., 83–96% in tert-butoxycarbonylation ) arise from variable steric effects and reagent purity.

- Tools : SHELX software is preferred for crystallographic refinement, while CV parameters (scan rate, concentration) must be optimized to avoid diffusion-controlled artifacts .

- Safety : Handle this compound derivatives in fume hoods due to respiratory irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.